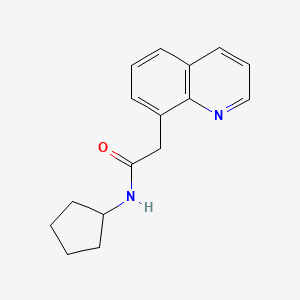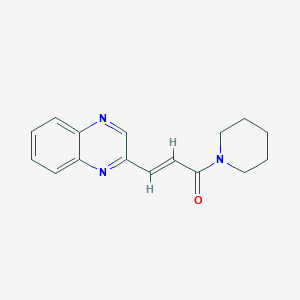
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one, also known as PQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQP is a quinoxaline derivative that has been extensively studied for its pharmacological and biological properties.
Mecanismo De Acción
The mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one is not fully understood. However, it has been suggested that (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one exerts its pharmacological effects by modulating the activity of various receptors and ion channels in the body. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been found to exhibit low toxicity in vitro and in vivo. However, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the pharmacological and biochemical effects of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one.
Direcciones Futuras
There are several future directions for the study of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one. One potential direction is to investigate the anticancer properties of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one further. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one as a therapeutic agent for various inflammatory and neurological disorders. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit potent anti-inflammatory and analgesic activities, and further studies are needed to determine its efficacy in animal models of inflammation and pain. Finally, further studies are needed to elucidate the mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one and to identify its molecular targets in the body.
Conclusion:
In conclusion, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its pharmacological and biological properties, including its anti-inflammatory, analgesic, and anticonvulsant activities. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been investigated for its potential anticancer properties. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to elucidate the mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one involves the reaction of 2-chloro-3-quinoxalinecarboxaldehyde with piperidine and 2-propen-1-one. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one as a yellow solid. The yield of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential anticancer properties. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-10-4-1-5-11-19)9-8-13-12-17-14-6-2-3-7-15(14)18-13/h2-3,6-9,12H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVMPJBGPCQLK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

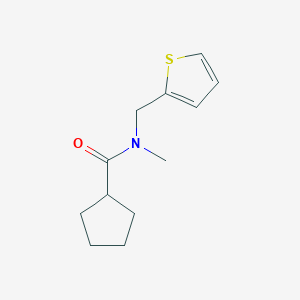

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
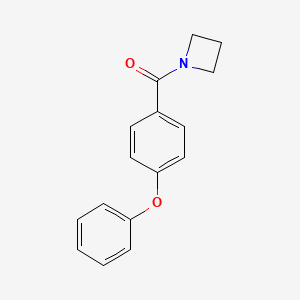

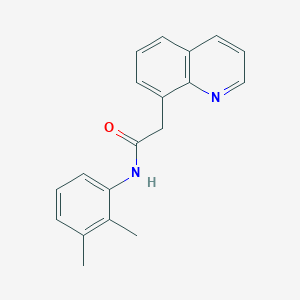
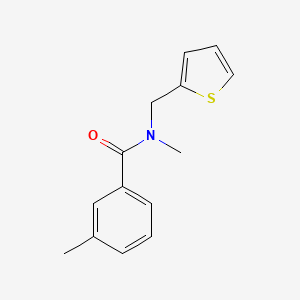
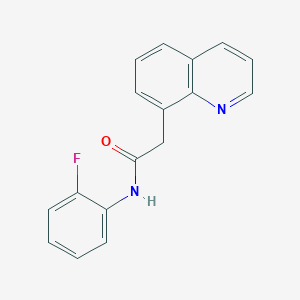
![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
